

An In-depth Technical Guide to the Physical Properties of Diallylmethylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Diallylmethylamine**

Cat. No.: **B1582482**

[Get Quote](#)

This technical guide provides a comprehensive overview of the key physical properties of **diallylmethylamine**, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the established physical constants and details the experimental methodologies for their determination.

Core Physical Properties

Diallylmethylamine, a tertiary amine, possesses distinct physical characteristics that are crucial for its handling, application, and the design of synthetic routes. The primary physical constants are summarized below.

Data Presentation: Physical Properties of **Diallylmethylamine**

Physical Property	Value	Conditions
Boiling Point	111 °C	at standard atmospheric pressure
Density	0.789 g/mL	at 25 °C

Note: The presented values are based on literature data.[1][2]

Experimental Protocols for Determination of Physical Properties

The following sections describe the standard laboratory protocols for determining the boiling point and density of a liquid chemical such as **diallylmethylamine**.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, the Thiele tube method is commonly employed due to its efficiency and requirement for a small sample volume.[3]

Methodology: Thiele Tube Method[3]

- Sample Preparation: A small quantity (a few milliliters) of **diallylmethylamine** is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
- Apparatus Setup: The test tube assembly is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then secured in a Thiele tube containing a high-boiling point oil (e.g., mineral oil), ensuring the oil level is above the sample level.
- Heating: The Thiele tube is gently heated at the side arm. The design of the tube allows for the circulation of the oil, ensuring uniform heating.
- Observation: As the temperature rises, air trapped in the capillary tube will expand and exit, creating a slow stream of bubbles. Upon further heating, the sample will start to vaporize, and a rapid and continuous stream of bubbles will emerge from the capillary tube.
- Boiling Point Determination: At this point, the heat source is removed. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops, and the liquid is drawn back into the capillary tube. This is the temperature where the vapor pressure of the sample equals the atmospheric pressure.
- Recording Data: The temperature is recorded. It is also crucial to record the atmospheric pressure at the time of the experiment, as boiling point is dependent on pressure.

2.2. Determination of Density

The density of a substance is its mass per unit volume. For liquids, this is typically determined using a pycnometer or a graduated cylinder and a balance for less precise measurements.[\[4\]](#) [\[5\]](#) The pycnometer method provides higher accuracy.[\[5\]](#)

Methodology: Pycnometer Method[\[5\]](#)

- Initial Measurement: A clean and dry pycnometer (a glass flask with a specific, known volume) is weighed accurately on an analytical balance. This mass is recorded as m_1 .
- Sample Filling: The pycnometer is filled with **diallylmethylamine**. Care is taken to ensure no air bubbles are trapped inside. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.
- Second Measurement: The filled pycnometer is weighed again, and this mass is recorded as m_2 .
- Temperature Control: The temperature of the sample is measured and recorded, as density is temperature-dependent. The standard temperature for density measurement is often 25 °C.[\[1\]](#)[\[2\]](#)
- Calculation: The mass of the **diallylmethylamine** is calculated by subtracting the initial mass from the final mass ($m_2 - m_1$). The density (ρ) is then calculated using the formula:

$$\rho = (m_2 - m_1) / V$$

where V is the known volume of the pycnometer.

- Data Reliability: For increased accuracy, the procedure should be repeated multiple times, and the average density should be reported.[\[4\]](#)

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

[Click to download full resolution via product page](#)

Workflow for Boiling Point Determination using a Thiele Tube.

[Click to download full resolution via product page](#)

Workflow for Density Determination using a Pycnometer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diallylmethylamine 97 2424-01-3 [sigmaaldrich.com]
- 2. Diallylmethylamine 97 2424-01-3 [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 5. mt.com [mt.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Diallylmethylamine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1582482#physical-properties-of-diallylmethylamine-boiling-point-density\]](https://www.benchchem.com/product/b1582482#physical-properties-of-diallylmethylamine-boiling-point-density)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com